Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

Catalog No.
S8461950
CAS No.
M.F
C24H27NO4
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

Product Name

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

IUPAC Name

(2S)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

JKYSRYFXJPMSLY-QFIPXVFZSA-N

SMILES

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CCC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

  • Substitution Reactions: The Fmoc group can be replaced with other protecting or functional groups, allowing for further chemical modifications.
  • Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine, facilitating the exposure of the amino group for subsequent reactions.
  • Coupling Reactions: This compound can form peptide bonds with other amino acids through coupling reactions, often utilizing reagents such as carbodiimides (e.g., EDC or DCC) in conjunction with additives like HOBt or HOAt to enhance reaction efficiency .

The biological activity of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid primarily stems from its role as a building block in peptide synthesis. Peptides synthesized using this compound may exhibit various biological functions depending on their sequence and structure. The cyclopentyl moiety may influence the conformation and stability of peptides, potentially affecting their interactions with biological targets. Research indicates that modified amino acids can enhance the pharmacological properties of peptides, such as increased stability and bioavailability .

The synthesis of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid typically involves:

  • Protection of the Amino Group: The amino group is protected using the Fmoc group under mild conditions to ensure high chemoselectivity.
  • Solid-Phase Peptide Synthesis (SPPS): In industrial settings, this compound is often synthesized via SPPS, allowing for the sequential assembly of peptides on a solid support. This method provides high yields and purity due to controlled reaction conditions .

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid finds numerous applications in scientific research:

  • Peptide Synthesis: It serves as a crucial building block in constructing peptides and proteins.
  • Drug Delivery Systems: Peptides modified with Fmoc groups can self-assemble into stable structures, making them suitable for drug delivery applications.
  • Biomaterials Development: This compound can be used to create bio-inspired materials for cell culture and tissue engineering.
  • Catalysis: Fmoc-modified amino acids can act as catalysts in various organic reactions .

Studies investigating the interactions of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid focus on its role in peptide binding and activity. The unique structural features imparted by the cyclopentyl group may enhance binding affinities toward specific receptors or enzymes, influencing biological outcomes. Additionally, research into the self-assembly properties of Fmoc-modified peptides has revealed potential for creating nanostructured materials with tailored functionalities .

Several compounds share structural similarities with Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Fmoc-(S)-2-amino-4,4-difluorobutyric acidC19H17F2NO4Contains difluorobutyric acid; enhances lipophilicity.
Fmoc-(R)-2-amino-4-cyclopentylbutanoic acidC24H27NO4Enantiomer of the target compound; similar applications in peptide synthesis.
Fmoc-(R)-2-amino-4-cyclobutylbutanoic acidC24H27NO4Similar cyclobutyl structure; used in similar synthetic pathways.

The uniqueness of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid lies in its specific cyclopentyl substituent, which may confer distinct steric and electronic properties compared to other derivatives, influencing both its reactivity and biological activity .

Molecular Architecture

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid (CAS No. 2349655-85-0) is characterized by a chiral center at the C2 position, conferring strict (S)-stereochemistry. The IUPAC name, (2S)-4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, reflects its four-component structure:

  • Fmoc group: A base-labile protecting moiety at the N-terminus.
  • Cyclopentyl side chain: A hydrophobic substituent at the C4 position.
  • Amino acid backbone: A butanoic acid scaffold with an α-amino group.
  • Carboxylic acid terminus: Facilitates peptide bond formation.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₄H₂₇NO₄
Molecular weight393.48 g/mol
LogP (partition coefficient)4.95–5.17
Rotatable bonds7–8
Hydrogen bond acceptors3
Topological polar surface area75.6–76 Ų

The cyclopentyl group introduces steric bulk and lipophilicity (LogP ~5), enhancing membrane permeability and resistance to proteolytic degradation compared to linear alkyl chains. Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the cyclopentane ring, which minimizes torsional strain and stabilizes peptide secondary structures.

Stereochemical Considerations

The (S)-configuration at C2 ensures compatibility with ribosomal biosynthesis machinery when incorporated into peptide sequences. Enantiomeric purity (>98% ee) is critical, as the (R)-isomer (CAS No. N/A) exhibits divergent binding affinities and metabolic stability. X-ray crystallography of Fmoc-protected derivatives reveals planar alignment of the Fmoc group with the peptide backbone, optimizing π-π stacking interactions during solid-phase synthesis.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

393.19400834 g/mol

Monoisotopic Mass

393.19400834 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-01-05

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